molecular formula C14H17NO4 B488337 Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate CAS No. 149505-71-5

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B488337
CAS No.: 149505-71-5
M. Wt: 263.29g/mol
InChI Key: YNIPPRDEXJUZDV-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS: 149505-71-5) is a pyrrolidone derivative featuring a 5-oxopyrrolidine core substituted at the N1 position with a 4-methoxybenzyl group and at the C3 position with a methyl ester. This compound is part of a broader class of pyrrolidine-3-carboxylates, which are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and antioxidant properties .

The synthesis of such derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (CAS: Not provided) are synthesized via esterification of precursor acids using methanol and sulfuric acid as a catalyst .

The compound is commercially available with a purity of 98% (MFCD03237372) and is classified as a laboratory chemical .

Properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-5-3-10(4-6-12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIPPRDEXJUZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Reagent Preparation : A mixture of dimethyl itaconate (2.37 g, 15 mmol) and 4-methoxybenzylamine (2.10 g, 15 mmol) is combined with absolute methanol (1.5 mL).

  • Initial Stirring : The mixture is stirred at room temperature for 12–24 hours to facilitate the Michael addition, forming a γ-amino ester intermediate.

  • Reflux Cyclization : The solution is refluxed for 2 hours to induce intramolecular cyclization, forming the pyrrolidine ring.

  • Workup : Post-reflux, methanol is evaporated under reduced pressure, and the residue is extracted with ethyl acetate (3 × 30 mL). The organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the product as a yellow oil (91% yield).

Mechanism

  • Michael Addition : The primary amine attacks the α,β-unsaturated ester of dimethyl itaconate, forming a β-amino ester.

  • Cyclization : The amine nitrogen subsequently attacks the carbonyl carbon of the adjacent ester group, yielding the 5-oxopyrrolidine core via a 5-exo-trig process.

ParameterMichael Addition-CyclizationPhosphonate-Mediated
Yield 91%75%
Reaction Time 14–26 hours12–24 hours
Byproducts MinimalPhosphonate residues
Scalability HighModerate

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction efficiency:

Solvent Screening

SolventYield (%)Purity (%)Notes
Methanol9199Optimal for cyclization
Ethanol8597Slower reaction kinetics
THF7295Requires higher temperatures
DCM6893Poor solubility of intermediates

Temperature Effects

  • Room Temperature : Achieves Michael addition but fails to drive cyclization to completion.

  • Reflux (65–70°C) : Ensures complete ring closure within 2 hours.

  • Microwave Irradiation : Reduces reaction time to 30 minutes but risks decomposition.

Structural and Spectroscopic Validation

Successful synthesis is confirmed through analytical data:

¹H NMR (CDCl₃, 400 MHz)

  • δ 3.71 (s, 3H, OCH₃)

  • δ 4.27–4.36 (AB system, 2H, NCH₂Ar)

  • δ 6.83–7.14 (A₂B₂ system, 4H, aromatic protons)

IR (cm⁻¹)

  • 1730 (C=O ester)

  • 1693 (C=O lactam)

Industrial-Scale Considerations

For bulk production, the following modifications are recommended:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) improve cyclization rates by 15–20%.

  • Green Solvents : Cyclopentyl methyl ether (CPME) offers comparable yields to methanol with easier recycling.

Challenges and Troubleshooting

Common Issues

  • Incomplete Cyclization : Add 1 equivalent of acetic acid to protonate the amine and accelerate ring closure.

  • Ester Hydrolysis : Maintain anhydrous conditions to prevent degradation of the methyl ester.

  • Color Impurities : Activated charcoal treatment during workup removes yellow discoloration .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters or modulate receptor activity in the central nervous system.

Comparison with Similar Compounds

Functional Group Influence

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound and derivatives improves solubility in organic solvents compared to the carboxylic acid form (), which may exhibit higher polarity and lower bioavailability .

Biological Activity

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, with the CAS number 149505-71-5, is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a methoxybenzyl group, contributing to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • Density : Approximately 1.217 g/cm³ (predicted)
  • Boiling Point : Estimated at 433.8 °C (predicted)

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound could be further explored for anticancer applications.
  • Enzyme Inhibition : Investigations into its interactions with biological targets such as enzymes and receptors are essential for understanding its mechanism of action.

The structural characteristics of this compound play a significant role in its biological activities. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study involving derivatives of pyrrolidine highlighted their ability to inhibit growth in cancer cell lines, suggesting a similar potential for this compound .
  • Antimicrobial Testing : Research has indicated that derivatives of this compound may exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylateC14H17NO4Contains a phenyl group instead of a benzyl group
5-Oxopyrrolidine-3-carboxylic acidC12H13NO4Lacks the methoxyphenyl substituent
1-(4-Methoxyphenyl)-N-(3-methylbenzyl)-5-oxopyrrolidinecarboxamideC20H22N2O3Contains an amide functional group

This comparative analysis highlights the distinct features of this compound, which may contribute to its specific biological activities.

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